molecular formula C15H25Cl2N3O3 B12297805 Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Cat. No.: B12297805
M. Wt: 366.3 g/mol
InChI Key: IPNQADSIHDXVLL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine moiety and the methoxy and methyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is studied for its potential interactions with biological macromolecules. This includes its binding affinity to proteins and nucleic acids, which can provide insights into its biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, mechanisms of action, and biological activity, supported by data tables and relevant studies.

Compound Structure and Properties

The compound features a pyrimidine core with several functional groups, including a methoxy group, a methyl group, and a piperidine moiety. The presence of dihydrochloride enhances its solubility and stability in various solvents, making it suitable for biological applications. Its molecular formula is C15H25Cl2N3O3C_{15}H_{25}Cl_2N_3O_3 with a molecular weight of approximately 366.3 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents and conditions are critical for achieving the desired products, influencing reaction pathways and yields. For instance, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce diverse functional groups to the pyrimidine core.

Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can elucidate its mechanism of action within cellular processes, including signal transduction and metabolic regulation. Understanding these interactions is crucial for assessing its therapeutic potential in areas like cancer treatment and neurological disorders .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. Its structural features allow it to bind effectively to biological targets associated with cancer progression. For example, related compounds with similar pyrimidine structures have been reported to exhibit significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .

Neuroactive Effects

The piperidine component of the compound suggests potential neuroactive effects. Structural analogs have been investigated for their neuroprotective properties, indicating that modifications in the piperidine ring can enhance activity against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Kinases : A study demonstrated that structurally related compounds could inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria. The compounds exhibited significant potency against these kinases, indicating a potential pathway for therapeutic development .
  • Structure–Activity Relationship (SAR) : Research on the SAR of pyrimidine derivatives highlighted the importance of specific substituents on the piperidine ring in enhancing biological activity. Modifications led to improved potency against various targets, including kinases involved in cancer progression .

Comparative Analysis

Compound Name Structural Features Biological Activity
This compoundPyrimidine core with methoxy and piperidine moietiesAnticancer and neuroactive effects
4-MethoxyphenylpyrimidineMethoxy-substituted pyrimidineAnticancer properties
3-Methylpiperidine derivativePiperidine ringNeuroactive effects
Pyrimidine-based drugs (e.g., Azacitidine)Pyrimidine coreAnticancer activity

This table illustrates how this compound stands out due to its unique combination of substituents that may enhance its binding affinity to biological targets compared to similar compounds.

Properties

Molecular Formula

C15H25Cl2N3O3

Molecular Weight

366.3 g/mol

IUPAC Name

methyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate;dihydrochloride

InChI

InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H

InChI Key

IPNQADSIHDXVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl

Origin of Product

United States

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